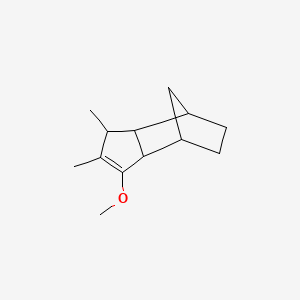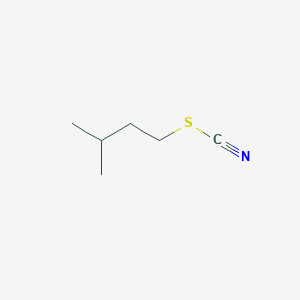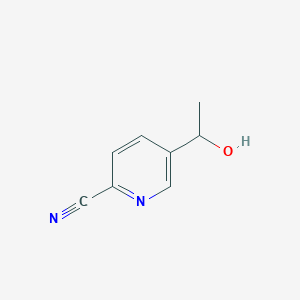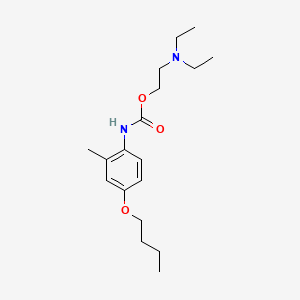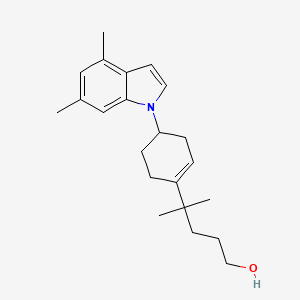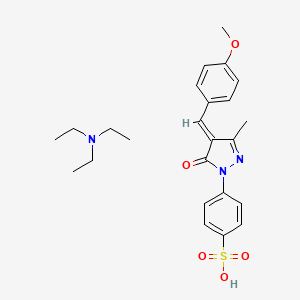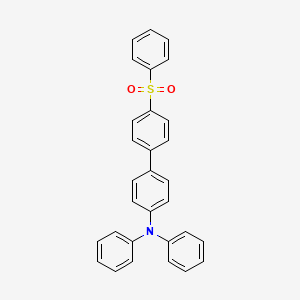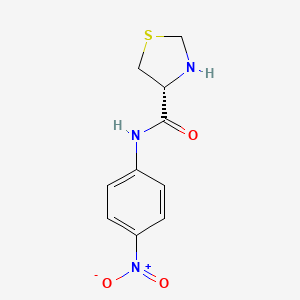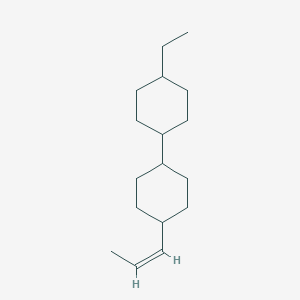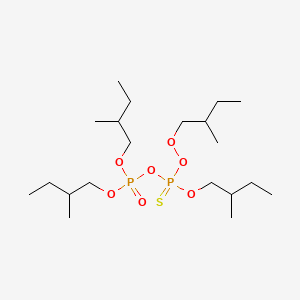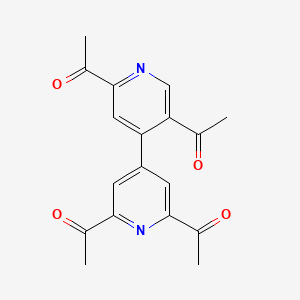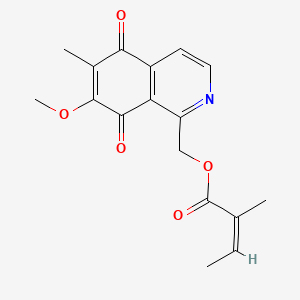
Renierone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Renierone is an antimicrobial metabolite isolated from the marine sponge, Reniera sp. It belongs to the class of isoquinolinequinone compounds and has shown significant biological activity, particularly in antimicrobial and cytotoxic assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Renierone involves several steps. One of the methods includes the oxidative demethylation of 7-methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione . Another approach involves the Pomeranz-Fritsch reaction to prepare 5,7-dimethoxy-6-methylisoquinoline, which is then converted to 8-amino-5,7-dimethoxy-6-methylisoquinoline. This intermediate is treated with ceric ammonium nitrate to yield 7-methoxy-6-methyl-5,8-isoquinolinedione, which can be further converted to this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Renierone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Various substitution reactions can introduce different functional groups into the isoquinolinequinone structure.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include different quinone derivatives, hydroquinones, and substituted isoquinolinequinones .
科学的研究の応用
Renierone has several scientific research applications:
Chemistry: Used as a model compound for studying isoquinolinequinone chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential cytotoxic effects against cancer cell lines.
Industry: Potential use in developing antimicrobial agents and other bioactive compounds
作用機序
The mechanism of action of Renierone involves its interaction with microbial cell components, leading to disruption of cellular processes. It targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Renierone is compared with other isoquinolinequinone compounds such as:
- Mimosamycin
- Saframycins A, B, C, D, E, and S
- Mimocin
- Naphthyridinomycin
These compounds share a similar structural unit of 7-methoxy-6-methyl-5,8-isoquinolinedione and exhibit antibiotic and antitumor activities. this compound is unique in its specific antimicrobial properties and its origin from marine sponges .
特性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5- |
InChIキー |
JGSPEFLRDJUZIE-UITAMQMPSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
正規SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
